4-N-tert-Butyloxycarbonyl Zanamivir Amine

Neuraminidase Inhibitor Synthesis Protecting Group Strategy Intermediate Stability

Synthesizing zanamivir analogs with unprotected C-4 amine can cause side reactions, while azide intermediates pose explosion hazards at scale. 4-N-tert-Butyloxycarbonyl Zanamivir Amine provides a safer, orthogonal solution. - Boc-protected amine enables controlled, sequential C-4 functionalization. - Non-azide route reduces safety risks for process scale-up and regulatory approval. - ≥95% HPLC purity ensures reproducible yields and reliable impurity profiling. - Ideal for medicinal chemistry SAR and GMP-like process development workflows.

Molecular Formula C16H26N2O9
Molecular Weight 390.39 g/mol
CAS No. 166830-74-6
Cat. No. B032607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-tert-Butyloxycarbonyl Zanamivir Amine
CAS166830-74-6
Synonyms5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-D-galacto-non-2-enonic Acid
Molecular FormulaC16H26N2O9
Molecular Weight390.39 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H26N2O9/c1-7(20)17-11-8(18-15(25)27-16(2,3)4)5-10(14(23)24)26-13(11)12(22)9(21)6-19/h5,8-9,11-13,19,21-22H,6H2,1-4H3,(H,17,20)(H,18,25)(H,23,24)/t8-,9+,11+,12+,13+/m0/s1
InChIKeyBABHEKROSIBCHI-IINAIABHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zanamivir Boc-Amine Intermediate: Technical Overview


4-N-tert-Butyloxycarbonyl Zanamivir Amine (CAS 166830-74-6), also designated Zanamivir 4-N-t-BOC Amine, is a chemically protected, synthetic intermediate derived from the neuraminidase inhibitor zanamivir. This compound is a white solid with a molecular formula of C₁₆H₂₆N₂O₉ and a molecular weight of 390.39 g/mol, and is soluble in water [1]. It is a key building block in the multi-step synthesis of zanamivir and its structural analogs, specifically functioning as a reactant for introducing functional diversity at the C-4 amine position after the removal of the tert-butyloxycarbonyl (Boc) protecting group [2].

Why This Boc Intermediate Is Irreplaceable


Generic substitution with closely related intermediates like Zanamivir Amine (CAS 130525-62-1) or Zanamivir Azide Methyl Ester (CAS 152178-79-5) is not feasible in synthetic workflows requiring a protected C-4 amine. The Boc group on 4-N-tert-Butyloxycarbonyl Zanamivir Amine provides essential orthogonality, preventing unwanted side reactions at the C-4 position during multi-step syntheses [1]. Unlike the free amine, which can be promiscuously reactive, the Boc-protected amine remains inert until a controlled deprotection step, enabling sequential functionalization . This contrasts with the azide intermediate, which introduces a reduction step and potential safety hazards, and the free amine, which lacks the necessary stability for extended synthetic sequences [2]. The selection of this specific protected intermediate is therefore a matter of chemical necessity for precise, high-yield analog generation, not merely a vendor preference.

Comparative Evidence for Intermediate Selection


Boc-Protected vs. Free Amine Differentiation

The primary differentiation of 4-N-tert-Butyloxycarbonyl Zanamivir Amine from its direct comparator, Zanamivir Amine (CAS 130525-62-1), is the presence of a tert-butyloxycarbonyl (Boc) protecting group at the C-4 amine position. Zanamivir Amine lacks this group, featuring a free amine . The Boc group is a standard protecting group in organic synthesis used to block the amine's nucleophilicity and basicity, preventing it from participating in unwanted side reactions during subsequent synthetic steps [1]. This orthogonality is a class-level advantage for protected intermediates in multi-step syntheses [2].

Neuraminidase Inhibitor Synthesis Protecting Group Strategy Intermediate Stability

Purity: Boc-Amine vs. Free Amine

Procurement of high-purity intermediates is critical for downstream synthesis reproducibility. Commercial specifications for 4-N-tert-Butyloxycarbonyl Zanamivir Amine are frequently quoted at ≥95% purity as determined by HPLC [1]. In contrast, the unprotected Zanamivir Amine (CAS 130525-62-1) is often listed without an explicit purity guarantee, with vendors stating purity is lot-specific and to be confirmed via Certificate of Analysis (COA) . While not a direct head-to-head comparison of identical assays, the explicit, consistent purity threshold for the Boc-protected intermediate provides a more defined and reliable starting point for procurement.

Intermediate Purity HPLC Analysis Procurement Specifications

Safety: Boc-Amine vs. Azide Intermediate

In the synthesis of zanamivir, two distinct intermediates can be used to introduce the C-4 amine: a Boc-protected amine intermediate like 4-N-tert-Butyloxycarbonyl Zanamivir Amine, or an azide intermediate such as Zanamivir Azide Methyl Ester (CAS 152178-79-5) which requires a subsequent reduction step [1]. The azide route presents significant process safety concerns, as patent literature explicitly notes that the use of azide intermediates "has brought great danger to large-scale industrial production" due to explosion hazards [2]. The Boc-protected amine route circumvents the use of energetic azide compounds and the associated safety risks.

Process Safety Synthetic Route Selection Azide Hazard

Enabling C-4 Analogue Synthesis vs. Late-Stage Intermediates

The explicit, stated application of 4-N-tert-Butyloxycarbonyl Zanamivir Amine is as a "reactant used in the preparation of analogs of potent anti-influenza didehydrodideoxyacetylneuraminic acid" [1]. This application is predicated on the Boc protecting group, which is strategically removed to reveal a free amine for subsequent functionalization, such as amide bond formation or triazole synthesis via click chemistry at the C-4 position [2]. This contrasts with late-stage intermediates like Zanamivir Amine, which are closer to the final drug and offer fewer opportunities for introducing molecular diversity. The Boc intermediate is a privileged tool for early-stage analog generation, a class-level characteristic of protected intermediates in medicinal chemistry campaigns.

Medicinal Chemistry Analog Synthesis Click Chemistry

Application Scenarios in Antiviral Research


C-4 Modified Analogues for SAR Studies

Medicinal chemistry groups aiming to explore structure-activity relationships (SAR) around the C-4 position of zanamivir should prioritize this intermediate. Its Boc-protected amine (as per Evidence Item 1) is designed for controlled deprotection, unmasking the C-4 amine to enable targeted functionalization, such as amidation or triazole formation [1]. This approach is validated in the literature for generating novel analogue series [2] and offers a strategic advantage over using the unprotected amine, which would be incompatible with many reaction conditions.

Scale-Up Synthesis via Non-Azide Route

For process chemistry teams tasked with scaling up zanamivir synthesis, this intermediate represents a safer, non-azide alternative. As detailed in Evidence Item 3, the use of azide-based intermediates like Zanamivir Azide Methyl Ester presents a significant explosion hazard that is costly and complex to manage at scale [1]. Procuring the Boc-protected amine intermediate is a risk-mitigation strategy that aligns with safer process development goals and can simplify regulatory approval and facility safety requirements.

High-Purity Sourcing for GMP-like Research

Laboratories operating under GMP-like quality systems or those requiring high reproducibility in their synthetic workflow should source 4-N-tert-Butyloxycarbonyl Zanamivir Amine based on its well-defined purity specifications. As identified in Evidence Item 2, this compound is commercially available with a clear ≥95% (HPLC) purity threshold [1]. This allows for more accurate yield calculations, reduces the likelihood of unidentified impurities affecting downstream reactions, and streamlines the analytical method development process compared to sourcing intermediates with undefined, lot-specific purity.

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